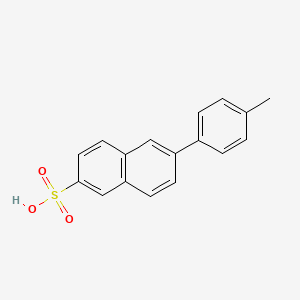
6-(4-Methylphenyl)naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylphenyl)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalene sulfonates. This compound features a naphthalene moiety with a sulfonic acid group at the 2-position and a 4-methylphenyl group at the 6-position. It is a colorless, water-soluble solid that is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of naphthalene with sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then reacted with 4-methylphenylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation reactors where naphthalene is treated with sulfuric acid. The subsequent steps involve purification and crystallization to obtain the final product with high purity. The process is optimized for yield and cost-effectiveness, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium hydroxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, naphthols, and substituted naphthalenes. These products are often used as intermediates in the synthesis of dyes and other organic compounds .
Scientific Research Applications
6-(4-Methylphenyl)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Acts as a fluorescent probe for studying protein conformations and interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)naphthalene-2-sulfonic acid involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on proteins, altering their conformation and activity. This interaction is often mediated by the sulfonic acid group, which can form hydrogen bonds and electrostatic interactions with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the 4-methylphenyl group, making it less hydrophobic.
6-Hydroxy-2-naphthalenesulfonic acid: Contains a hydroxyl group instead of the 4-methylphenyl group, leading to different reactivity and applications.
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Features both amino and hydroxyl groups, used in dye synthesis.
Uniqueness
6-(4-Methylphenyl)naphthalene-2-sulfonic acid is unique due to the presence of the 4-methylphenyl group, which enhances its hydrophobicity and alters its chemical reactivity. This makes it particularly useful in applications where increased hydrophobic interactions are desired, such as in the synthesis of certain dyes and pigments .
Properties
CAS No. |
98260-22-1 |
|---|---|
Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14O3S/c1-12-2-4-13(5-3-12)14-6-7-16-11-17(21(18,19)20)9-8-15(16)10-14/h2-11H,1H3,(H,18,19,20) |
InChI Key |
ZVZNDLUZBLKCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















